

# A Technical Guide to 2-Methyl-3-furanthiol: Synonyms, Properties, and Experimental Considerations

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Compound of Interest		
Compound Name:	2-Methyl-3-furanthiol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Methyl-3-furanthiol** (MFT), a potent aroma compound with significant interest in flavor chemistry and potential applications in other fields. This document details its nomenclature, physicochemical properties, and key experimental methodologies for its analysis and formation.

## **Synonyms and Alternative Names**

**2-Methyl-3-furanthiol** is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and alternative identifiers is provided below for clear identification and literature searching.

- 2-Methyl-3-mercaptofuran[1][2]
- 2-Methylfuran-3-thiol[1]
- 3-Furanthiol, 2-methyl-[1]
- 2-Methyl-3-furylthiol[1]
- 3-Mercapto-2-methylfuran[1]



- Oxycyclothione 030
- FEMA 3188[1][3]
- CAS 28588-74-1[1]
- EINECS 249-094-7[1]
- JECFA Number 1060[1]
- UNII-N21RW1N179[1]
- NSC 46123
- FEMA No. 3188[1][3]
- 2-methyl-furan-3-thiol[1]
- 2-methyl-3-sulfanylfuran[1]
- Furan-3-thiol, 2-methyl[1]
- 2-methyl-3-mercapto-furan[1]
- methyl furanthiol[1]
- 2-methyluran-3-thiol[1]
- 2-methyl-3-furan thiol[1]

# **Quantitative Data**

The following tables summarize the key quantitative physicochemical properties of **2-Methyl-3-furanthiol**, compiled from various sources.

### **Table 2.1: Identification and Chemical Formula**



Identifier	Value
CAS Number	28588-74-1
FEMA Number	3188[1][3]
EINECS Number	249-094-7[1]
JECFA Number	1060[1]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> OS
Molecular Weight	114.17 g/mol
InChI	InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2- 3,7H,1H3
InChlKey	RUYNUXHHUVUINQ-UHFFFAOYSA-N
SMILES	CC1=C(S)C=CO1

**Table 2.2: Physical and Chemical Properties** 

Property	Value
Appearance	Colorless to pale yellow or pinkish liquid
Odor	Roasted meat, beef broth, coffee-like
Boiling Point	57-60 °C at 44 mmHg
Density	1.145 g/cm³ at 25 °C
Refractive Index	1.518-1.522 at 20 °C
Flash Point	37 °C (98.6 °F)
Solubility	Insoluble in water; soluble in ethanol and oils
Vapor Pressure	5.78 mmHg at 25 °C

# **Experimental Protocols**



This section provides detailed methodologies for the formation of **2-Methyl-3-furanthiol** in a model system and its analysis by gas chromatography-mass spectrometry (GC-MS).

# Formation of 2-Methyl-3-furanthiol in a Maillard Reaction Model System

This protocol describes the generation of **2-Methyl-3-furanthiol** from the reaction of a pentose sugar and a sulfur-containing amino acid, simulating conditions found in food processing.

#### Materials:

- D-Xylose
- · L-Cysteine hydrochloride
- Phosphate buffer (0.1 M, pH 7.0)
- Deionized water
- Reaction vials (pressure-resistant)
- Heating block or oil bath
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate

#### Procedure:

- Preparation of Reaction Mixture: In a pressure-resistant reaction vial, dissolve D-xylose (e.g., 1 mmol) and L-cysteine hydrochloride (e.g., 1 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.0).
- Reaction: Tightly seal the vial and heat the mixture in a heating block or oil bath at a
  controlled temperature (e.g., 120-140 °C) for a specified duration (e.g., 30-60 minutes). The
  reaction time and temperature can be varied to study their effect on the yield of 2-Methyl-3furanthiol.



- Cooling and Extraction: After the reaction, cool the vial to room temperature. Extract the reaction mixture with dichloromethane (3 x 5 mL).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Analysis: The resulting extract can be analyzed by GC-MS to identify and quantify the formed 2-Methyl-3-furanthiol.

# Analysis of 2-Methyl-3-furanthiol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of **2-Methyl-3-furanthiol** in a sample matrix, such as the extract from the model system described above or a food extract.

#### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for volatile sulfur compounds (e.g., DB-S, VF-WAXms)
- Autosampler

#### GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Splitless (or split, depending on concentration)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes
  - Ramp: Increase to 240 °C at a rate of 5 °C/min



Final hold: Hold at 240 °C for 5 minutes

• Transfer Line Temperature: 250 °C

#### MS Conditions:

• Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Scan Range: m/z 35-350

· Solvent Delay: 3 minutes

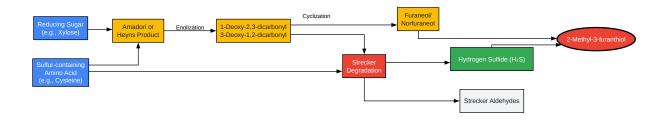
#### Procedure:

- Sample Injection: Inject 1 μL of the prepared extract into the GC-MS system.
- Data Acquisition: Acquire data in full scan mode.
- Identification: Identify 2-Methyl-3-furanthiol by comparing its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectral fragments for 2-Methyl-3-furanthiol should be observed.
- Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of 2-Methyl-3-furanthiol of known concentrations. An internal standard can be used to improve accuracy and precision.

## Signaling Pathways and Logical Relationships

The formation of **2-Methyl-3-furanthiol** is a complex process involving multiple chemical reactions. The following diagrams illustrate the key formation pathways.





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Caption: Maillard reaction pathway for the formation of **2-Methyl-3-furanthiol**.



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Caption: Thiamine degradation pathway leading to 2-Methyl-3-furanthiol.

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